molecular formula C10H10N2O B1643207 4-(1-Methyl-5-imidazolyl)phenol CAS No. 74730-75-9

4-(1-Methyl-5-imidazolyl)phenol

Cat. No.: B1643207
CAS No.: 74730-75-9
M. Wt: 174.2 g/mol
InChI Key: ZZEWZUAQRIWGNQ-UHFFFAOYSA-N
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Description

“4-(1-Methyl-5-imidazolyl)phenol” is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.2 . It is a white to brown solid . The IUPAC name for this compound is 4-(1-methyl-1H-imidazol-5-yl)phenol .


Synthesis Analysis

The synthesis of imidazole derivatives, like “this compound”, often starts from the use of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 24 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aromatic hydroxyl, and 1 Imidazole .


Physical and Chemical Properties Analysis

“this compound” is a white to brown solid . It has a molecular weight of 174.2 . The storage temperature for this compound is +4°C .

Scientific Research Applications

DNA Interaction and Cellular Effects

Studies have explored how imidazole derivatives interact with DNA and their effects on cellular mechanisms. For example, the alteration of DNA by certain imidazole compounds has been investigated, revealing insights into their potential applications in understanding DNA damage and repair mechanisms, which could be pivotal for cancer research and therapy (Mizuno & Decker, 1976).

Material Science and Nanocomposites

In material science, imidazole derivatives have been utilized to modify layered silicates, improving the thermal and mechanical properties of epoxy nanocomposites. This application demonstrates the potential of imidazole compounds in enhancing the performance of polymeric materials, leading to advancements in various industrial applications (Fröhlich et al., 2004).

Catalysis and Chemical Reactions

Imidazole derivatives have also been studied for their role in catalyzing chemical reactions, including their use as corrosion inhibitors for metals. This research is crucial for the development of more efficient and environmentally friendly corrosion protection methods (Gašparac et al., 2000). Another study highlights the employment of imidazole-substituted phenol as a signal enhancer in chemiluminescence immunoassays, suggesting applications in bioanalytical chemistry for more sensitive detection of substances (Dotsikas & Loukas, 2004).

Antioxidant Activities and Chemical Extraction

Research on phenolic compounds, including those related to imidazole derivatives, has shown their potent antioxidant activities. Such properties are valuable for pharmaceutical and nutraceutical applications, where antioxidants play a crucial role in health maintenance and disease prevention (Zhang et al., 2012). Additionally, imidazole compounds have been used as extraction agents for phenols from coal tar, indicating their potential in industrial separation processes and environmental technology (Jiao et al., 2015).

Environmental and Biochemical Applications

The development of novel pathways for phenol production in Escherichia coli using imidazole derivatives underscores their potential in biotechnological applications for sustainable chemical production (Miao et al., 2015). Moreover, the study of imidazole-based molecules for corrosion inhibition highlights their application in protecting materials from degradation, further demonstrating the versatility of imidazole compounds in scientific research and industrial applications (Costa et al., 2021).

Properties

IUPAC Name

4-(3-methylimidazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12-7-11-6-10(12)8-2-4-9(13)5-3-8/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEWZUAQRIWGNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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